molecular formula C13H16O4 B12277642 Propanedioic acid, ethylphenyl-, dimethyl ester CAS No. 88253-95-6

Propanedioic acid, ethylphenyl-, dimethyl ester

Cat. No.: B12277642
CAS No.: 88253-95-6
M. Wt: 236.26 g/mol
InChI Key: NKCLMVJSYCXQLT-UHFFFAOYSA-N
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Description

Propanedioic acid, ethylphenyl-, dimethyl ester is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by ethyl and phenyl groups, and the carboxyl groups are esterified with methanol. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, ethylphenyl-, dimethyl ester typically involves the esterification of ethylphenylmalonic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C9H8(COOH)2+2CH3OHC9H8(COOCH3)2+2H2O\text{C}_9\text{H}_8\text{(COOH)}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_9\text{H}_8\text{(COOCH}_3\text{)}_2 + 2\text{H}_2\text{O} C9​H8​(COOH)2​+2CH3​OH→C9​H8​(COOCH3​)2​+2H2​O

In this reaction, ethylphenylmalonic acid reacts with methanol to form the dimethyl ester of propanedioic acid, ethylphenyl-. The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, ethylphenyl-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Hydrolysis: Ethylphenylmalonic acid.

    Reduction: Ethylphenylpropanediol.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Propanedioic acid, ethylphenyl-, dimethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of propanedioic acid, ethylphenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.

    Diethyl malonate: An ester of malonic acid with two ethyl groups.

    Ethylphenylmalonic acid: The non-esterified form of propanedioic acid, ethylphenyl-, dimethyl ester.

Uniqueness

This compound is unique due to the presence of both ethyl and phenyl groups, which impart specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various industrial applications.

Properties

IUPAC Name

dimethyl 2-ethyl-2-phenylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-13(11(14)16-2,12(15)17-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCLMVJSYCXQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453080
Record name Propanedioic acid, ethylphenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88253-95-6
Record name Propanedioic acid, ethylphenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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